![molecular formula C17H15NO4S B2717441 (2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 2321352-76-3](/img/structure/B2717441.png)
(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Fluorescent Crosslinked Aromatic Polyamides
New fluorescent crosslinked aromatic polyamides featuring phenylen, thiophene, and furane groups have been synthesized. These polymers exhibit significant fluorescence due to amide bond formation, crosslinking, and conjugation, with vinyl group crosslinking being a major factor affecting fluorescence. These materials show potential for heat-sensitive device applications, where fluorescence can be controlled by heating processes (Sánchez et al., 2015).
Enantioselective Intramolecular Addition of Tertiary Enamides
A study described the chiral Cr(III)(salen)Cl-catalyzed enantioselective intramolecular addition of tertiary enamides to activated carbonyl moieties. This process yields highly enantioenriched 1H-pyrrol-2(3H)-one derivatives with a hydroxylated quaternary carbon atom, demonstrating the synthetic utility of these compounds (Yang et al., 2009).
Synthesis and Antinociceptive Activity
Research into the antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has been conducted. These compounds were synthesized from 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives, showcasing the potential medicinal applications of these enamides (Shipilovskikh et al., 2020).
Enaminone Complexes: Synthesis, Characterization, and Bioactivity
The synthesis and chelation of enaminones with various metal nitrates (Cu2+, Ni2+, Hg2+, Pb2+, Co2+) have been reported. These compounds and their metal complexes were evaluated for their bioactivity against several types of bacteria and fungi, highlighting the versatility of enaminones in bioactive compound synthesis (Jeragh & Elassar, 2015).
Enaminones as Building Blocks for Antitumor and Antimicrobial Agents
Enaminones have been utilized as key intermediates in the synthesis of various compounds with potential antitumor and antimicrobial activities. This includes the synthesis of N-arylpyrazole-containing enaminones and their reactions with different compounds to yield substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and other heterocycles. The cytotoxic effects of selected compounds against human breast and liver carcinoma cell lines were found to be comparable to those of 5-fluorouracil (Riyadh, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-13(11-18-17(20)8-5-12-3-2-10-23-12)14-6-7-16(22-14)15-4-1-9-21-15/h1-10,13,19H,11H2,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMBOUNBXTYEDF-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)C=CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)/C=C/C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

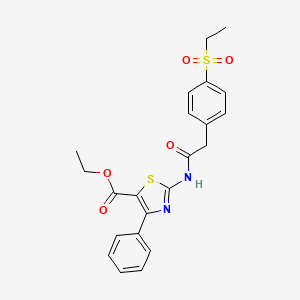

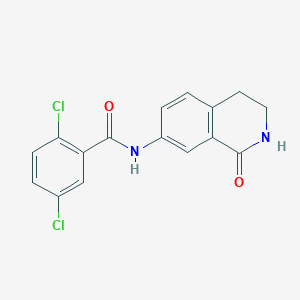
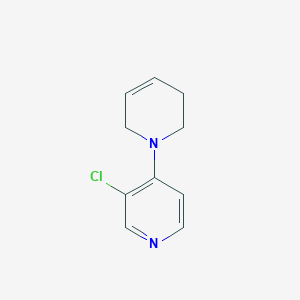
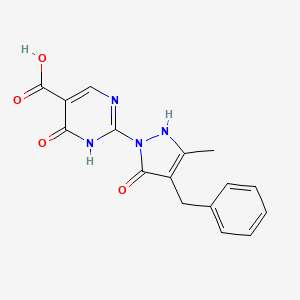
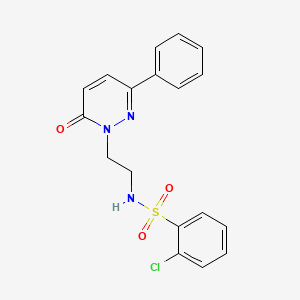
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)

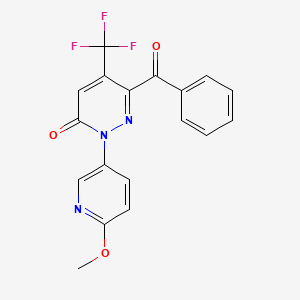
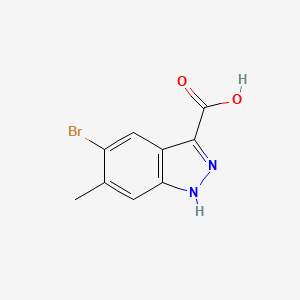
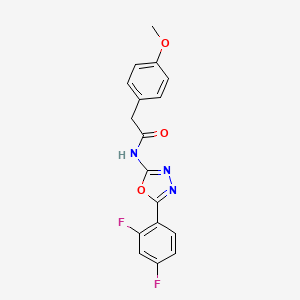
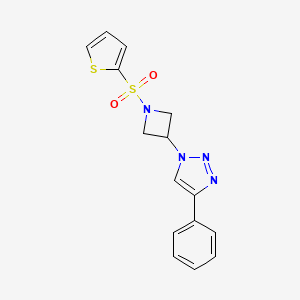
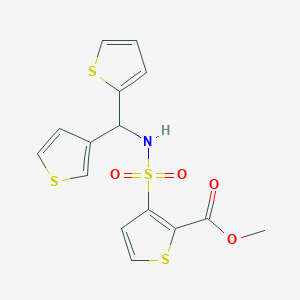
![N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2717381.png)